

An In-depth Technical Guide to the Chemical Structure and Properties of Bitertanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bitertanol*

Cat. No.: *B1667530*

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Abstract

Bitertanol is a broad-spectrum conazole fungicide that effectively controls a range of fungal diseases in various crops. As a sterol biosynthesis inhibitor (SBI), its primary mode of action is the inhibition of the C-14 demethylation step in the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. This technical guide provides a comprehensive overview of the chemical and physical properties of **Bitertanol**, its mechanism of action, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activity.

Chemical Structure and Identification

Bitertanol is a chiral molecule existing as a mixture of diastereomers. Its chemical structure is characterized by a biphenyl-4-yloxy group, a t-butyl group, and a 1,2,4-triazole moiety attached to a butan-2-ol backbone.

Chemical Structure:

Table 1: Chemical Identification of **Bitertanol**

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 1-([1,1'-biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
| CAS Number | 55179-31-2[1] |
| Molecular Formula | C ₂₀ H ₂₃ N ₃ O ₂ [1] |
| Molecular Weight | 337.42 g/mol [1] |
| Synonyms | Baycor, Biloxazol, Sibutol[1] |

Physicochemical Properties

A summary of the key physicochemical properties of **Bitertanol** is presented in Table 2. These properties are crucial for understanding its environmental fate, formulation, and biological interactions.

Table 2: Physicochemical Properties of **Bitertanol**

| Property | Value |
|--|--|
| Physical State | White to grey powder |
| Melting Point | Diastereomer A: 138.6 °C; Diastereomer B (high-melting form): 147.1 °C; Diastereomer B (low-melting form): 125.8 °C[2] |
| Boiling Point | > 250 °C (decomposes) |
| Vapor Pressure | Diastereomer A: 2.2×10^{-10} Pa (20 °C); Diastereomer B: 2.5×10^{-9} Pa (20 °C)[2] |
| Solubility in Water | Diastereomer A: 2.7 mg/L (20 °C); Diastereomer B: 1.1 mg/L (20 °C)[2] |
| Solubility in Organic Solvents (g/L at 20°C) | Dichloromethane: >200; Propan-2-ol: 50-100; Toluene: 20-50; n-Hexane: 0.1-1 |
| Log P (octanol-water partition coefficient) | Diastereomer A: 4.04; Diastereomer B: 4.15[2] |

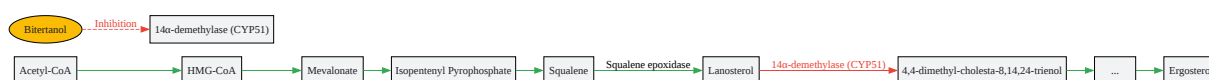
Spectroscopic Data

Due to the proprietary nature of detailed spectroscopic data for commercial compounds, specific ^1H and ^{13}C NMR chemical shifts and coupling constants for **Bitertanol** are not readily available in the public domain. However, the expected spectral features can be predicted based on its chemical structure.

- ^1H NMR: The spectrum would be complex due to the presence of multiple stereoisomers. Key signals would include those for the aromatic protons of the biphenyl group, the triazole protons, the methine protons of the butanol backbone, and the singlet for the t-butyl group.
- ^{13}C NMR: The spectrum would show distinct signals for each of the 20 carbon atoms, with the chemical shifts being influenced by the neighboring functional groups. The aromatic carbons, the carbons of the triazole ring, the carbons of the butanol backbone, and the quaternary and methyl carbons of the t-butyl group would all have characteristic chemical shifts.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **Bitertanol** (337.42 g/mol).

Mechanism of Action and Signaling Pathway

Bitertanol's primary mechanism of action is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting the enzyme sterol 14 α -demethylase (a cytochrome P450 enzyme), **Bitertanol** disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.



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Caption: Inhibition of the Ergosterol Biosynthesis Pathway by **Bitertanol**.

Experimental Protocols

Synthesis of Bitertanol (Semi-technical scale)

This protocol describes the reduction of 1-(4-biphenyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one to **Bitertanol**.

Materials:

- Isopropanol
- 1-(4-biphenyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one
- Aluminum isopropoxide
- 15% Sulfuric acid
- 45% Sodium hydroxide solution
- Water

Procedure:

- In a suitable reaction vessel, combine 1-(4-biphenyloxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one and aluminum isopropoxide in isopropanol.
- Heat the mixture to approximately 115°C under pressure (1.5-2 bar) for 4-6 hours, monitoring the reaction progress by gas chromatography.
- After completion, cool the reaction mixture and partially remove the isopropanol by distillation.
- Add the concentrated reaction mixture to a 15% sulfuric acid solution at 60°C with stirring.
- Separate the organic phase and slowly add it to a 45% sodium hydroxide solution in water, which will cause the product to crystallize.

- Cool the mixture to 10°C and isolate the crystalline **Bitertanol** by filtration.
- Wash the product with water until neutral and dry under vacuum at 50°C.

Analysis of Bitertanol Stereoisomers by HPLC

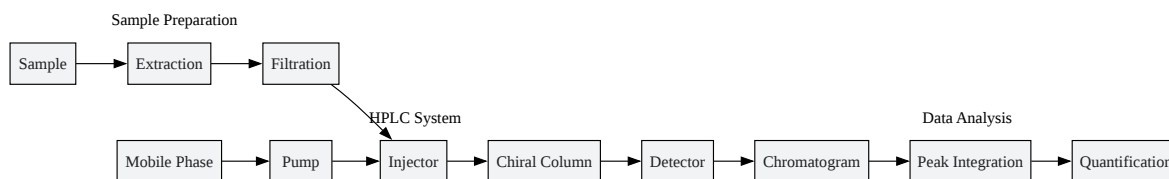
This method allows for the separation and quantification of the four stereoisomers of **Bitertanol**.^[3]^[4]

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system with a UV or mass spectrometry detector.

Chromatographic Conditions:

- Column: Chiral column, such as Lux Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 250 mm × 4.6 mm, 5 µm.^[4]
- Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for best separation.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Detection: UV detection at a wavelength of approximately 220 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.



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Caption: General Workflow for HPLC Analysis of **Bitertanol** Stereoisomers.

Biological Activity

Bitertanol exhibits a broad spectrum of fungicidal activity against various plant pathogenic fungi. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC₅₀).

Table 3: Antifungal Activity of **Bitertanol** against Selected Fungi

| Fungal Species | Activity Metric | Value (µg/mL) | Reference |
|--|--------------------------|--|-----------|
| Venturia inaequalis (apple scab) | MIC (sensitive isolates) | 0.6 - 1.0 | [5] |
| Venturia inaequalis (resistant isolates) | MIC | 9.8 - 13.0 | [5] |
| Sphaerotheca mors-uvae (gooseberry mildew) | - | - | [5] |
| Pseudocercospora herpotrichoides (eyespot) | - | - | |
| Puccinia spp. (rusts) | - | - | |
| Botrytis cinerea (gray mold) | EC50 ((1S,2R)-isomer) | Significantly lower than other isomers | [6] |

Note: The stereoisomers of **Bitertanol** have been shown to exhibit different levels of fungicidal activity, with the (1S,2R)-isomer being particularly potent against certain fungi.[6]

Conclusion

Bitertanol remains a significant fungicide due to its effective control of a wide range of plant diseases. Its chemical structure, characterized by the presence of two chiral centers, results in stereoisomers with varying biological activities. A thorough understanding of its physicochemical properties, mechanism of action, and analytical methodologies is essential for its effective and safe use in agriculture and for the development of new, more potent fungicides. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, agriculture, and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Bitertanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667530#what-is-the-chemical-structure-of-bitertanol]

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